molecular formula C16H22N6 B6438174 N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine CAS No. 2548999-02-4

N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine

Cat. No. B6438174
CAS RN: 2548999-02-4
M. Wt: 298.39 g/mol
InChI Key: LXCUFHLUSJGPFS-UHFFFAOYSA-N
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Description

The compound “N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine” is a complex organic molecule that contains several functional groups, including a pyridazin ring, a piperazine ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine has been used in a variety of scientific research applications, including as a component of catalysts and as a potential drug candidate. It has been used in the synthesis of novel heterocyclic compounds, such as pyridazinones, which can be used as potential therapeutic agents. It has also been used in the synthesis of metal complexes, which can be used as catalysts for a variety of organic reactions. Additionally, this compound has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

Advantages and Limitations for Lab Experiments

The main advantage of using N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine in lab experiments is its ability to act as a ligand for metal ions, which allows it to be used as a catalyst for a variety of organic reactions. Additionally, it can be used as a chelating agent to prevent metal ions from participating in unwanted reactions. However, there are some limitations to using this compound in lab experiments, such as its relatively low yield and the need for an organic solvent.

Future Directions

There are a number of potential future directions for the study of N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine, including further research into its biochemical and physiological effects, as well as its potential applications as a drug candidate. Additionally, further research into its ability to act as a ligand for metal ions and its potential use as a chelating agent could prove to be beneficial. Finally, further research into its ability to act as a catalyst for a variety of organic reactions could lead to new and improved catalysts.

Synthesis Methods

N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine can be synthesized through the reaction of N-methyl-6-piperazin-1-ylpyridazin-3-amine with dimethyl sulfate, followed by an acid-catalyzed hydrolysis. The reaction is carried out in an organic solvent such as toluene or acetonitrile, at a temperature of 80-90°C. The yield of the reaction is typically around 60%.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N,N-dimethyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-20(2)15-6-7-16(19-18-15)22-11-9-21(10-12-22)13-14-5-3-4-8-17-14/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCUFHLUSJGPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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